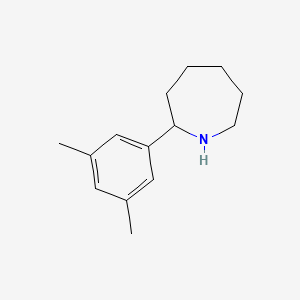

2-(3,5-Dimethylphenyl)azepane

Description

Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry

Seven-membered nitrogen heterocycles, such as the azepane ring found in 2-(3,5-Dimethylphenyl)azepane, are crucial structural motifs in chemistry. nih.gov These structures are present in a multitude of natural products and bioactive molecules, exhibiting a wide array of medicinal and pharmaceutical properties. researchgate.net Their prevalence has made them attractive targets for synthetic organic chemists. utas.edu.au

The synthesis of these seven-membered rings, however, presents considerable challenges due to unfavorable thermodynamic and kinetic factors associated with their formation. sioc-journal.cnrsc.org Despite these difficulties, their value has spurred the development of numerous synthetic strategies, including radical-mediated tandem cyclizations, Ugi multicomponent reactions, and transition metal-catalyzed processes. utas.edu.ausioc-journal.cnresearchgate.net The development of new, efficient methods for constructing azepane derivatives remains a significant goal in organic synthesis. rsc.orgacs.org The wide range of biological activities associated with these heterocycles includes applications as anticancer, antiviral, antidiabetic, and antibacterial agents, highlighting their importance in medicinal chemistry and drug discovery. nih.govresearchgate.net

Strategic Importance of Dimethylphenyl Substituents in Molecular Design

The 3,5-dimethylphenyl group is more than a simple structural component; it is a strategic tool in molecular design used to fine-tune a molecule's properties and behavior. The two methyl groups, positioned meta to the point of attachment, introduce specific steric and electronic effects.

Furthermore, the electronic nature of the methyl groups—weakly electron-donating—can influence the electronic properties of the entire molecule. This can affect factors ranging from the energy levels of molecular orbitals to the reactivity of the compound. researchgate.netacs.org In the design of ligands for metal complexes, for example, substituents on the phenyl rings can impact the photophysical and redox properties of the final complex. acs.org The strategic placement of substituents like the dimethylphenyl group allows chemists to control and optimize molecular characteristics for specific applications, from materials science to drug design. researchgate.net

Overview of Research Trajectories for Azepane Derivatives

The azepane scaffold is a versatile platform that has found utility in multiple areas of chemical research, primarily as a foundational element for more complex structures and as a key component in catalysis.

Azepane and its derivatives are widely recognized as important building blocks and synthetic intermediates in the creation of a variety of pharmaceutical agents and bioactive molecules. researchgate.netrsc.org Their structural flexibility and the presence of a nitrogen atom make them ideal starting points for constructing diverse chemical libraries. researchgate.net For example, enantiopure N-Boc-protected hydroxy- and amino-azepanes are frequently used as key intermediates in the synthesis of complex molecules like kinase inhibitors. researchgate.net The development of novel synthetic protocols, such as palladium-catalyzed annulation reactions and migration-annulation strategies, continually expands the toolbox for creating highly functionalized azepane derivatives. rsc.orgacs.org These resulting products can be readily transformed into other valuable compounds, demonstrating the synthetic utility of the azepane core. rsc.org

The azepane ring is increasingly incorporated into the design of ligands for transition metal catalysis. The seven-membered ring's conformation can influence the steric and electronic environment around a metal center, thereby tuning the catalyst's activity and selectivity. tdx.cat

Several research groups have demonstrated the utility of azepane-containing ligands in various catalytic transformations. For instance, lanthanide(III) complexes with azepane dithiocarbamate (B8719985) ligands have shown good to excellent catalytic activity in the trimethylsilylcyanation of carbonyl compounds. researchgate.net In palladium-catalyzed reactions, ligands incorporating an azepane moiety have achieved excellent conversions in the double carbonylation of aryl iodides. tdx.cat Furthermore, the azepane ring has been recognized as an essential component for binding in the design of inhibitors for biological targets like protein kinase A, mimicking the role of other cyclic amines such as piperidine (B6355638). acs.org These examples underscore the growing importance of the azepane scaffold in the development of sophisticated and effective catalytic systems.

Structure

3D Structure

Properties

CAS No. |

383129-96-2 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-(3,5-dimethylphenyl)azepane |

InChI |

InChI=1S/C14H21N/c1-11-8-12(2)10-13(9-11)14-6-4-3-5-7-15-14/h8-10,14-15H,3-7H2,1-2H3 |

InChI Key |

HSOQDNZRCAAWBM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C2CCCCCN2)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCCCN2)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 3,5 Dimethylphenyl Azepane and Its Analogues

Analysis of Chemical Transformations Involving the Azepane Ring

The reactivity of the azepane ring in 2-aryl substituted compounds is influenced by the nature of the substituent, the reaction conditions, and the presence of catalysts. Key transformations include oxidation, reduction, and substitution reactions.

Oxidation Reactions and Product Characterization

The oxidation of azepane rings and their unsaturated precursors, azepines, can lead to a variety of products, including the formation of oxo-azepines or even ring cleavage, depending on the oxidant and substrate.

Late-stage oxidation of substituted tetrahydroazepines has been utilized as a method to access densely functionalized oxo-azepines. nih.gov For instance, the oxidation of azepanols, which can be prepared by diastereoselective hydroboration of tetrahydroazepines, yields the corresponding oxo-azepines. nih.gov This transformation is a key step in creating versatile molecular scaffolds for further synthetic modifications. nih.gov

In a study on analogous dialkyl-3H-azepines, oxidation with selenium dioxide (SeO₂) resulted in a variety of products. The oxidation of 2,5-di-tert-butyl-3H-azepine with SeO₂ yielded a ring-cleaved product, 3-tert-butyl-7,7-dimethyl-4-oxo-octa-2,5-dienal, as well as a pyrrol-2-one derivative, a pyridinecarbaldehyde, and the corresponding 2-azatropone (4,7-di-tert-butyl-2H-azepin-2-one). This highlights that the oxidation of the azepine core can be complex and may not always lead to simple oxygenation of the ring.

A summary of the oxidation products of 2,5-di-tert-butyl-3H-azepine with selenium dioxide is presented in the table below.

| Product | Yield (%) |

| 3-tert-butyl-7,7-dimethyl-4-oxo-octa-2,5-dienal | 36 |

| 4-tert-butyl-5-(3,3-dimethyl-2-oxo-butylidene)-1,5-dihydro-pyrrol-2-one | 13 |

| 2,6-di-tert-butyl-2-pyridinecarbaldehyde | 12 |

| 4,7-di-tert-butyl-2H-azepin-2-one (2-azatropone) | 6 |

| Data from the oxidation of 2,5-di-tert-butyl-3H-azepine with SeO₂. |

Reduction Reactions and Product Characterization

The reduction of unsaturated azepine precursors is a common method for the synthesis of saturated azepane rings. A notable example is the preparation of polysubstituted azepanes from nitroarenes. This process involves a photochemical dearomative ring expansion to form a 3H-azepine intermediate, which is then subjected to hydrogenation to yield the fully saturated azepane. rwth-aachen.denih.govresearchgate.net

The hydrogenation step is often carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. rwth-aachen.deresearchgate.net This reduction is typically highly efficient and can be diastereoselective, leading to the formation of specific stereoisomers of the substituted azepane. rwth-aachen.de For example, the hydrogenation of a C2,C5-disubstituted 3H-azepine intermediate yielded the corresponding syn-azepane with high diastereoselectivity. rwth-aachen.de

Substitution Reactions and Catalyst Influence

Substitution reactions on the azepane ring allow for the introduction of various functional groups, further diversifying the chemical space of these molecules. While direct substitution on the saturated azepane ring can be challenging, functionalization is often achieved during the synthesis of the ring or by carrying out reactions on unsaturated precursors.

For instance, in the synthesis of polysubstituted azepanes from nitroarenes, the substitution pattern of the final azepane is determined by the substitution on the initial nitroarene and the nucleophiles used in the process. rwth-aachen.deresearchgate.net After the formation of the 3H-azepine intermediate, and prior to hydrogenation, the diethylamino group at the C2 position can be substituted by a carbon-based nucleophile, such as phenyl lithium, in the presence of a Lewis acid like BF₃•Et₂O. rwth-aachen.de This substitution followed by hydrogenation leads to C2,C5-disubstituted azepanes. rwth-aachen.de

The choice of catalyst and ligands can significantly influence the outcome of reactions leading to substituted azepanes. In a palladium-catalyzed [5+2] annulation reaction for the synthesis of N-aryl azepanes, the selection of the biphosphane ligand was crucial for achieving a high yield of the desired product. rsc.org Similarly, in the palladium-catalyzed meta-C-H arylation of nosyl-protected phenethylamines and benzylamines, pyridine-based ligands were found to be highly effective in promoting the transformation. nih.gov

Mechanistic Investigations of Azepane Ring-Forming Reactions

Understanding the mechanisms of azepane ring formation is crucial for the development of new synthetic methodologies and for controlling the stereochemistry of the products. These investigations often involve a combination of computational studies and experimental work.

Computational Elucidation of Reaction Pathways

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of azepane and its derivatives, providing insights into their reactivity and stability. acs.orgnih.govresearchgate.net Such computational studies can help in understanding the conformational preferences of the azepane ring and the distribution of electron density, which are key factors in its chemical reactivity. acs.orgnih.gov

DFT calculations have also been instrumental in elucidating the mechanism of azepane ring formation. In the palladium-catalyzed [5+2] annulation of a zwitterionic Pd-allyl intermediate with an N-aryl formaldimine, DFT calculations were used to understand why the [5+2] annulation to form the azepane was favored over a potential [3+2] pathway that would lead to a pyrrolidinone. rsc.org These studies can reveal the energy barriers of different reaction pathways and help rationalize the observed product distribution. rsc.org

Role of Ligands and Steric Effects in Reaction Outcome

The outcome of catalytic reactions for the synthesis of azepanes is often highly dependent on the nature of the ligands coordinated to the metal center and the steric properties of the substrates.

In the context of palladium-catalyzed reactions, the choice of ligand can dramatically affect the yield and selectivity. For the synthesis of N-aryl azepanes via a [5+2] annulation, a screening of various biphosphane ligands revealed that the choice of ligand had a significant impact on the reaction's efficiency. rsc.org In other palladium-catalyzed C-H activation reactions leading to functionalized amines, amino acid-derived ligands and pyridine-based ligands have been shown to be crucial for the success of the transformation. nih.govcam.ac.uk

Steric effects also play a critical role in directing the course of these reactions. In the dearomative ring expansion of nitroarenes, the substitution pattern on the aromatic ring influences the regioselectivity of the subsequent functionalization. researchgate.net Similarly, in the palladium-catalyzed two-carbon ring expansion of 2-phenylpyrrolidine (B85683) derivatives to form azepanes, the steric bulk of substituents on the alkene moiety was tolerated, indicating that electronic effects were the primary driving force for the reaction. rsc.org The interplay between steric and electronic effects is a key factor in achieving high selectivity in the synthesis of complex azepane structures.

Derivatization and Scaffold Functionalization Beyond Core Synthesis

The synthetic accessibility of the 2-(3,5-dimethylphenyl)azepane scaffold opens avenues for extensive derivatization to explore structure-activity relationships and develop analogues with tailored properties. The functionalization strategies can be broadly categorized into two main areas: the introduction of substituents on the azepane ring and the modification of the peripheral phenyl moiety.

Design and Synthesis of Substituted this compound Derivatives

The design of substituted this compound derivatives often focuses on introducing a variety of functional groups at different positions of the azepane and phenyl rings to modulate physicochemical properties such as lipophilicity, polarity, and steric bulk.

While specific literature on the derivatization of this compound is limited, synthetic strategies can be extrapolated from methodologies developed for other 2-arylazepane analogues. Key to these syntheses is the ability to introduce substituents either prior to the formation of the azepane ring or by post-synthetic modification of the core structure. For instance, the synthesis of benzo[b]azepine derivatives has been achieved starting from substituted anilines, such as 2,4-dimethylaniline, which is structurally related to the 3,5-dimethylphenyl group. researchgate.net This suggests that a variety of substituted 2-(aryl)azepanes could be prepared by employing appropriately substituted starting materials in established synthetic routes.

Common derivatization reactions for the azepane nitrogen include N-alkylation and N-acylation. The secondary amine of the azepane ring is a nucleophilic center and can readily react with a range of electrophiles.

N-Alkylation: The introduction of alkyl groups on the azepane nitrogen can significantly impact the compound's basicity and lipophilicity. This can be achieved through standard procedures involving the reaction of the parent azepane with alkyl halides in the presence of a base.

N-Acylation: Acylation of the azepane nitrogen introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational preferences of the seven-membered ring. This transformation is typically accomplished using acyl chlorides or anhydrides. The acylation of related azepine systems has been reported to proceed readily. rsc.orgnih.govrsc.org

The following table summarizes representative examples of N-functionalized azepane derivatives based on established synthetic methods for related heterocyclic systems.

| Derivative Name | Functional Group Introduced | Reagents and Conditions (Analogous) | Reference (Analogous Method) |

| 1-Methyl-2-(3,5-dimethylphenyl)azepane | Methyl | Methyl iodide, K₂CO₃, Acetonitrile | nih.gov |

| 1-Ethyl-2-(3,5-dimethylphenyl)azepane | Ethyl | Ethyl bromide, K₂CO₃, Acetonitrile | nih.gov |

| 1-Acetyl-2-(3,5-dimethylphenyl)azepane | Acetyl | Acetyl chloride, Triethylamine, Dichloromethane | rsc.orgrsc.org |

| 1-Benzoyl-2-(3,5-dimethylphenyl)azepane | Benzoyl | Benzoyl chloride, Triethylamine, Dichloromethane | rsc.orgrsc.org |

Exploration of Functional Group Interconversions on the Azepane and Phenyl Moieties

Functional group interconversions on a pre-existing this compound scaffold provide a versatile approach to generate a library of analogues. These transformations can target either the azepane ring or the pendant phenyl group.

Modifications on the Phenyl Ring: The 3,5-dimethylphenyl group offers sites for electrophilic aromatic substitution. However, the directing effects of the alkyl groups and the azepane substituent would need to be considered. More controlled functionalization can be achieved if the aryl group is pre-functionalized before its introduction to the azepane scaffold. For instance, the use of a bromo-substituted phenyl starting material would allow for subsequent palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents.

Modifications on the Azepane Ring: While the C-H bonds of the azepane ring are generally unreactive, the introduction of functional groups can be achieved through more elaborate synthetic sequences. For example, ring-expansion strategies starting from functionalized piperidines can lead to substituted azepanes. rsc.org Furthermore, the synthesis of halogenated azepane derivatives has been reported, which can serve as handles for further functionalization. researchgate.net

Oxidation of the azepane ring could potentially introduce carbonyl or hydroxyl functionalities. The oxidation of substituted 3H-azepines with selenium dioxide has been shown to yield various products, including pyridine (B92270) derivatives and azepinones, indicating the possibility of complex rearrangements and functionalizations. researchgate.net

The table below outlines potential functional group interconversions on the this compound scaffold, drawing from reactions reported for analogous heterocyclic systems.

| Starting Material | Transformation | Reagents and Conditions (Analogous) | Product Type | Reference (Analogous Method) |

| This compound | Bromination (on phenyl ring) | N-Bromosuccinimide, Acetic Acid | Bromo-2-(3,5-dimethylphenyl)azepane | nih.gov |

| Bromo-2-(3,5-dimethylphenyl)azepane | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | Aryl-substituted this compound | nih.gov |

| 1-Acyl-2-(3,5-dimethylphenyl)azepane | Reduction of Amide | LiAlH₄, Tetrahydrofuran | 1-Alkyl-2-(3,5-dimethylphenyl)azepane | nih.gov |

| Substituted Piperidine (B6355638) Precursor | Ring Expansion | Dihalo- or monochloro- substrates and reductive amination | Functionalized Azepane | rsc.orgresearchgate.net |

Structural Elucidation and Spectroscopic Characterization of 2 3,5 Dimethylphenyl Azepane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of organic molecules. For 2-(3,5-Dimethylphenyl)azepane, a comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by advanced NMR techniques, has enabled a detailed structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region of the spectrum is characterized by signals arising from the protons of the 3,5-dimethylphenyl group. Typically, the aromatic protons on a disubstituted benzene (B151609) ring of this nature would appear as distinct singlets or narrow multiplets in the range of δ 7.0-7.5 ppm. The two methyl groups attached to the phenyl ring are expected to produce a sharp singlet at approximately δ 2.3 ppm.

The protons of the seven-membered azepane ring exhibit more complex signal patterns due to their diastereotopic nature and spin-spin coupling. The proton at the C2 position, being adjacent to the bulky aryl substituent and the nitrogen atom, is expected to resonate as a multiplet in the range of δ 3.5-4.5 ppm. The protons on the carbons C3 through C7 of the azepane ring would appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.5 and 3.0 ppm. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2 | s | 1H | Aromatic H |

| ~7.0 | s | 2H | Aromatic H |

| ~4.0 | m | 1H | H-2 (azepane) |

| ~2.8-3.0 | m | 2H | H-7 (azepane) |

| ~2.3 | s | 6H | Ar-CH₃ |

| ~1.5-2.0 | m | 8H | H-3, H-4, H-5, H-6 (azepane) |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the 3,5-dimethylphenyl group are expected to resonate in the downfield region, typically between δ 120 and 150 ppm. The quaternary carbons to which the methyl groups are attached and the carbon bonded to the azepane ring will have characteristic chemical shifts within this region. The two equivalent methyl carbons would produce a single signal at approximately δ 21 ppm.

The carbons of the azepane ring will appear in the more upfield region of the spectrum. The C2 carbon, being attached to the aromatic ring and the nitrogen atom, is expected to have a chemical shift in the range of δ 60-70 ppm. The remaining methylene (B1212753) carbons of the azepane ring (C3-C7) would typically resonate between δ 25 and 50 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | Aromatic C (quaternary) |

| ~138 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~65 | C-2 (azepane) |

| ~48 | C-7 (azepane) |

| ~35 | Azepane CH₂ |

| ~30 | Azepane CH₂ |

| ~28 | Azepane CH₂ |

| ~26 | Azepane CH₂ |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical Assignment and Conformation

To unambiguously assign the stereochemistry and determine the preferred conformation of this compound, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed.

A COSY spectrum would reveal the connectivity between protons, helping to trace the proton network within the azepane ring and confirm the assignment of adjacent protons. For instance, cross-peaks between the H-2 proton and the protons on C3 would be expected.

NOESY experiments provide information about the spatial proximity of protons. For this compound, NOE correlations between the H-2 proton and specific protons of the 3,5-dimethylphenyl group would help to establish the relative orientation of the aryl substituent with respect to the azepane ring. Furthermore, intramolecular NOEs between protons on different parts of the flexible azepane ring can provide crucial insights into its preferred chair- or boat-like conformations in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. A key feature would be the N-H stretching vibration, which typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the azepane ring and the methyl groups would be observed just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring would give rise to one or more bands in the 1450-1600 cm⁻¹ region. C-H bending vibrations for the substituted aromatic ring would also be present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. The C-N stretching vibration of the azepane ring is expected to appear in the 1000-1250 cm⁻¹ range.

Table 3: Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Medium, sharp | N-H stretch |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920, 2850 | Strong | Aliphatic C-H stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | CH₂ bend (scissoring) |

| ~1150 | Medium | C-N stretch |

Note: This is a hypothetical data table based on known vibrational frequencies for similar functional groups. Actual experimental values may vary.

Raman Spectroscopy Applications

While IR spectroscopy is more commonly reported for routine functional group identification, Raman spectroscopy can provide complementary information. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the molecule. The aromatic ring stretching vibrations, especially the symmetric "ring breathing" mode, would be expected to give a strong signal in the Raman spectrum. The C-C and C-H vibrations of the aliphatic azepane ring would also be Raman active. Due to the non-polar nature of many of the bonds in the hydrocarbon portions of the molecule, Raman spectroscopy can be a valuable tool for observing skeletal vibrations that may be weak or absent in the IR spectrum.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's structure.

For this compound, the UV-Vis spectrum would be expected to be dominated by the electronic transitions of the 3,5-dimethylphenyl chromophore. Aromatic systems like this typically exhibit π → π* transitions. The presence of two methyl groups on the phenyl ring would likely cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, due to their electron-donating inductive effect.

Without experimental data, a hypothetical UV-Vis data table for this compound in a common solvent like ethanol (B145695) would be speculative. Typically, substituted benzenes show a primary absorption band (E2-band) around 200-210 nm and a secondary, less intense band (B-band) around 260-270 nm.

Hypothetical UV-Vis Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~210 | ~8000 | π → π* (E2-band) |

| Ethanol | ~268 | ~300 | π → π* (B-band) |

| Note: This table is illustrative and not based on experimental results. |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. alevelchemistry.co.ukbioanalysis-zone.com This high precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. alevelchemistry.co.uklibretexts.org

The molecular formula for this compound is C₁₄H₂₁N. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₄H₂₂N⁺ | 204.17468 |

| Note: This table is based on theoretical calculations. |

Fragmentation Pattern Analysis for Structural Connectivity

In a mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. mdpi.comdocbrown.infodocbrown.info The fragmentation of this compound would likely proceed through several key pathways.

A common fragmentation pathway for this type of compound would be the cleavage of the bond between the azepane ring and the phenyl group. This could result in the formation of a [C₈H₉]⁺ ion (dimethylphenyl fragment) with a theoretical m/z of 105.0699 or a [C₆H₁₂N]⁺ ion (azepane fragment) with a theoretical m/z of 98.0964.

Another likely fragmentation would involve the opening of the azepane ring. The initial molecular ion [C₁₄H₂₁N]⁺• (m/z 203.1669) could undergo alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl or propyl radical, resulting in characteristic fragment ions.

Hypothetical Major Fragments for this compound in Mass Spectrometry

| m/z (nominal) | Possible Fragment Ion | Possible Neutral Loss |

| 203 | [C₁₄H₂₁N]⁺• | - |

| 188 | [C₁₃H₁₈N]⁺ | •CH₃ |

| 105 | [C₈H₉]⁺ | •C₆H₁₂N |

| 98 | [C₆H₁₂N]⁺ | •C₈H₉ |

| Note: This table is a prediction of potential fragmentation and is not based on experimental data. |

Computational Chemistry and Molecular Modeling of 2 3,5 Dimethylphenyl Azepane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecular systems. DFT methods are widely used due to their favorable balance between computational cost and accuracy in predicting electronic properties. nih.govsuperfri.orgdergipark.org.tr These calculations solve the Schrödinger equation approximately to determine the electron density of a molecule, from which various properties can be derived.

The determination of the electronic structure provides a detailed map of how electrons are distributed within the 2-(3,5-Dimethylphenyl)azepane molecule. DFT calculations can elucidate the arrangement of molecular orbitals, electron density distribution, and the nature of chemical bonds. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics. The calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties at this equilibrium geometry. superfri.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy and shape of these orbitals are critical in predicting a molecule's chemical reactivity and electronic transitions.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, correlating with the molecule's nucleophilicity. youtube.com

The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, relating to the molecule's electrophilicity. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

This table presents hypothetical data typical of a DFT analysis to illustrate the concepts of FMO theory.

| Orbital | Energy (eV) | Description |

| LUMO | -0.5 | Primarily localized on the π* orbitals of the dimethylphenyl ring. |

| HOMO | -6.2 | Primarily localized on the nitrogen atom of the azepane ring and the π system of the dimethylphenyl group. |

| HOMO-LUMO Gap | 5.7 | Indicates high kinetic stability. |

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

DFT calculations are also employed to predict spectroscopic properties, which can be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. dergipark.org.tr By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra are valuable for assigning experimental signals and confirming the proposed structure of this compound.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the experimental UV-Vis spectrum. mdpi.com

Conformational Analysis of the Azepane Ring System

The seven-membered azepane ring is known for its significant conformational flexibility. lifechemicals.com Unlike the more rigid five- and six-membered rings, the azepane scaffold can adopt multiple low-energy conformations, a diversity that is crucial for its biological activity. lifechemicals.commq.edu.au Computational modeling is essential for exploring the complex potential energy surface of this ring system.

The conformational landscape of the azepane ring is characterized by several stable or metastable structures, including chair, boat, and twist-chair forms. Computational methods can map this landscape by systematically exploring different ring puckering coordinates to identify local minima (stable conformers) and transition states that connect them. High-level electronic structure calculations have shown that for the parent azepane, the twist-chair conformation is often the most stable. nih.gov The relative energies of these conformers determine their population at a given temperature.

Table 2: Illustrative Relative Energies of Azepane Ring Conformations

This table presents hypothetical data for this compound to illustrate how computational analysis can distinguish the stability of different ring conformations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Twist-Chair | 0.00 | C7-N1-C2-C3: -75, C4-C5-C6-C7: 50 |

| Chair | 1.5 | C7-N1-C2-C3: -60, C4-C5-C6-C7: 60 |

| Boat | 3.2 | C7-N1-C2-C3: 0, C4-C5-C6-C7: 0 |

Influence of Substituents on Ring Conformation

The introduction of a substituent, such as the 3,5-dimethylphenyl group at the C2 position, significantly impacts the conformational preferences of the azepane ring. The bulky substituent can introduce steric strain, which destabilizes certain conformations and biases the equilibrium towards others. rsc.orgmq.edu.au

For this compound, the substituent will preferentially occupy a position that minimizes steric interactions with the rest of the ring. This typically means an equatorial or pseudo-equatorial orientation. This steric guidance can effectively "lock" the flexible azepane ring into a single major conformation. rsc.org Understanding this substituent-driven conformational control is critical, as the specific three-dimensional arrangement of the molecule often dictates its interaction with biological targets. lifechemicals.com Computational studies can precisely quantify the energetic cost of different substituent orientations and predict the dominant conformation of the substituted ring.

An extensive search of publicly available scientific literature and databases did not yield specific research focused on the computational chemistry and molecular modeling of "this compound." There is a lack of published studies detailing molecular dynamics simulations, structure-activity relationship (SAR) analyses, quantitative structure-activity relationship (QSAR) model development, ligand-target interaction modeling, or virtual screening specifically for this compound.

Therefore, it is not possible to generate a detailed, informative, and scientifically accurate article that adheres to the provided outline for "this compound." The requested content requires in-depth research findings that are not present in the available scientific domain for this particular chemical entity.

2 3,5 Dimethylphenyl Azepane As a Building Block and Scaffold in Advanced Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Compounds

The synthesis of complex nitrogen heterocycles is fundamental to the development of new materials and therapeutic agents. Azepane derivatives serve as versatile starting materials or intermediates in the construction of more elaborate molecular architectures. The 2-(3,5-Dimethylphenyl)azepane scaffold can be strategically employed to introduce a specific three-dimensional conformation and a lipophilic aromatic moiety into a target molecule.

Incorporation into Polycyclic Systems

The construction of polycyclic systems often involves the annulation or fusion of rings onto a pre-existing scaffold. The nitrogen atom of the this compound ring can participate in cyclization reactions to form fused or bridged bicyclic systems. For instance, intramolecular reactions, such as Pictet-Spengler or Bischler-Napieralski type cyclizations, could be envisioned by attaching a suitable reactive chain to the azepane nitrogen. Furthermore, the azepane ring itself can be part of a larger ring system in macrocyclic structures, which are of interest in areas like host-guest chemistry and the development of enzyme inhibitors. The stereochemistry at the C2 position of the azepane would play a crucial role in directing the stereochemical outcome of such cyclizations, leading to the formation of complex, stereochemically defined polycyclic molecules.

Synthesis of Diversified Chemical Libraries

Chemical libraries are essential tools in high-throughput screening for the discovery of new drug leads. The this compound scaffold is well-suited for the generation of diversified libraries due to its multiple points of functionalization.

Table 1: Potential Points of Diversification on the this compound Scaffold

| Position | Type of Modification | Potential Functional Groups/Substituents |

| Azepane Nitrogen (N1) | Acylation, Alkylation, Reductive Amination, Sulfonylation | Amides, Tertiary Amines, Ureas, Carbamates, Sulfonamides |

| Phenyl Ring | Electrophilic Aromatic Substitution, Cross-Coupling Reactions | Halogens, Nitro groups, Acyl groups, Alkyl groups, Aryl groups |

| Azepane Ring (C3-C7) | C-H Activation, Ring-Opening/Rearrangement | Hydroxyl, Carbonyl, Alkyl, Halogen |

By systematically varying the substituents at these positions, a large and diverse collection of molecules can be synthesized. This approach allows for the exploration of the chemical space around the core scaffold to identify compounds with desired biological activities.

Stereochemical Control and Chirality in Azepane-based Synthesis

The carbon atom at the 2-position of the azepane ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The absolute stereochemistry of this center is a critical factor in the biological activity of any resulting complex molecule, as enantiomers often exhibit different pharmacological and toxicological profiles.

Therefore, the stereoselective synthesis of this compound is of paramount importance. Asymmetric synthesis strategies, such as the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions, can be employed to obtain enantiomerically pure forms of this building block. Once obtained, the chirality of the 2-arylazepane can be used to induce stereoselectivity in subsequent reactions, a process known as substrate-controlled synthesis. For example, the substituent at the C2 position can direct the approach of reagents to other parts of the molecule, leading to the formation of new stereocenters with a high degree of control. The development of stereoselective ring-expansion methodologies has also provided access to novel chiral-bridged azepanes.

Development of Novel Chemical Entities through Scaffold Hopping

Scaffold hopping is a widely used strategy in medicinal chemistry to design new drug candidates by replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, improved pharmacokinetic profiles, or novel intellectual property.

The this compound moiety can be considered a novel scaffold for scaffold hopping. For instance, it could be used as a bioisosteric replacement for more common six-membered rings like piperidine (B6355638) or five-membered rings like pyrrolidine, which are prevalent in many approved drugs. The seven-membered azepane ring offers a different conformational profile and vectoral arrangement of substituents compared to its smaller ring counterparts, potentially leading to new and improved interactions with biological targets.

Table 2: Comparison of Azepane with Other Saturated Heterocyclic Scaffolds

| Scaffold | Ring Size | Conformational Flexibility | Common Applications in Medicinal Chemistry |

| Pyrrolidine | 5 | Low | CNS agents, Antivirals, Enzyme inhibitors |

| Piperidine | 6 | Medium | Opioids, Antipsychotics, Antihistamines |

| Azepane | 7 | High | Antidiabetics, Antihistamines, Anticancer agents |

The increased three-dimensional character of the azepane scaffold is in line with the modern drug design trend of "escaping flatland" to access new chemical space and improve drug-like properties.

Strategic Use of this compound in Catalyst and Ligand Design

Chiral amines and their derivatives are fundamental components of many successful chiral ligands and organocatalysts used in asymmetric synthesis. The this compound scaffold possesses key features that make it a promising candidate for use in catalysis.

The nitrogen atom can act as a Lewis base or coordinate to a metal center, while the inherent chirality of the molecule can create a chiral environment around the catalytic center. This can enable the stereoselective transformation of prochiral substrates into a single enantiomer of the product. The 3,5-dimethylphenyl group provides steric bulk, which can be crucial for creating a well-defined chiral pocket and enhancing enantioselectivity.

Derivatives of this compound could be synthesized to incorporate other coordinating groups, leading to bidentate or multidentate ligands. For example, functionalization of the azepane nitrogen or the phenyl ring could introduce phosphine (B1218219), oxazoline, or hydroxyl groups, which are commonly found in high-performance asymmetric catalysts. These tailored ligands could then be applied in a variety of asymmetric reactions, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-Dimethylphenyl)azepane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves functionalizing azepane derivatives via cross-coupling or substitution reactions. For example, fluorinated analogs (e.g., 2-(3,4-Difluorophenyl)azepane hydrochloride) are synthesized using fluorinating agents under controlled conditions, which may be adapted for dimethylphenyl substitution . Reaction optimization includes adjusting temperature (e.g., 50°C in DMSO for fluorination), stoichiometry of reagents (e.g., cesium fluoride), and purification via column chromatography. Monitoring intermediates by NMR or LC-MS ensures purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm, integrating for 2H) and azepane protons (δ 1.5–3.0 ppm, multiplet for 7-membered ring). Methyl groups on the phenyl ring appear as singlets (δ ~2.3 ppm) .

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹).

- MS : Molecular ion peak at m/z corresponding to C₁₄H₂₁N (calc. 203.3 g/mol). Fragmentation patterns should align with azepane ring cleavage .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for solubility due to the compound's lipophilic aromatic group. Stability assays in aqueous buffers (pH 4–9) with HPLC monitoring can assess hydrolytic degradation. For long-term storage, −20°C under inert atmosphere is recommended to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkylation) of the phenyl ring affect the biological activity of azepane derivatives?

- Methodological Answer : Comparative SAR studies can evaluate substituent effects. For instance, fluorination (as in 2-(3,4-Difluorophenyl)azepane hydrochloride) increases lipophilicity and metabolic stability, enhancing CNS penetration . Methyl groups (as in 3,5-Dimethylphenylacetic acid) may improve receptor binding via hydrophobic interactions. In vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking (e.g., AutoDock) validate hypotheses .

Q. What strategies resolve contradictions in reported enantiomeric activity of azepane derivatives?

- Methodological Answer : Chiral separation via HPLC using amylose-based columns (e.g., Chiralpak IA) can isolate enantiomers. Circular dichroism (CD) and X-ray crystallography determine absolute configuration. In vivo pharmacokinetic studies (e.g., rat models) compare bioavailability and efficacy between enantiomers .

Q. How can stability issues (e.g., ring-opening or oxidation) of this compound be mitigated during formulation?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies degradation pathways. Adding antioxidants (e.g., BHT) or lyophilizing the compound into cyclodextrin complexes improves shelf life. LC-MS/MS monitors degradation products like quinone derivatives from oxidation .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~3.5), permeability (Caco-2 assay predicted), and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) assess membrane interactions, while PBPK modeling integrates in vitro data for in vivo extrapolation .

Q. How do contradictory bioactivity results in cell-based vs. enzyme assays arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from off-target effects or differential cell permeability. Orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays) clarify mechanisms. Use fluorescent probes (e.g., Fluo-4 for calcium signaling) to validate target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.